molecular formula C18H18FN3O2 B2525214 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea CAS No. 894028-59-2

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea

Cat. No.: B2525214
CAS No.: 894028-59-2
M. Wt: 327.359
InChI Key: SKHRZJHPROUDJM-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a tolyl urea moiety

Preparation Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the tolyl urea moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea include other fluorophenyl-substituted pyrrolidinones and tolyl urea derivatives These compounds may share similar chemical properties and reactivity patterns but can differ in their specific biological activities and applications

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12-5-2-3-8-16(12)21-18(24)20-14-10-17(23)22(11-14)15-7-4-6-13(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHRZJHPROUDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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